![molecular formula C12H7ClN4OS B14194624 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 873000-20-5](/img/structure/B14194624.png)
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of thiazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a hydrazinylidene group attached to a chlorinated cyclohexadienone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Thiazolo[3,4-b]pyridine Core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group can be introduced by reacting the thiazolo[3,4-b]pyridine derivative with hydrazonoyl halides in ethanol and triethylamine.
Chlorination and Cyclohexadienone Formation: The final step involves the chlorination of the compound and the formation of the cyclohexadienone moiety, which can be achieved through various chlorinating agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted derivatives.
科学研究应用
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies related to its antimicrobial, antifungal, anti-inflammatory, and antitumor activities.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s structure allows it to interact with multiple receptor targets, enhancing its pharmacological effects.
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrano[2,3-d]thiazoles: These derivatives also possess significant biological properties and are used in drug development.
Uniqueness
2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a thiazolo[3,4-b]pyridine core with a hydrazinylidene group and a chlorinated cyclohexadienone moiety
属性
CAS 编号 |
873000-20-5 |
|---|---|
分子式 |
C12H7ClN4OS |
分子量 |
290.73 g/mol |
IUPAC 名称 |
2-chloro-4-([1,2]thiazolo[3,4-b]pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C12H7ClN4OS/c13-9-6-7(3-4-10(9)18)15-16-12-8-2-1-5-14-11(8)17-19-12/h1-6,18H |
InChI 键 |
TUNAJXXCCBEPLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(SN=C2N=C1)N=NC3=CC(=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


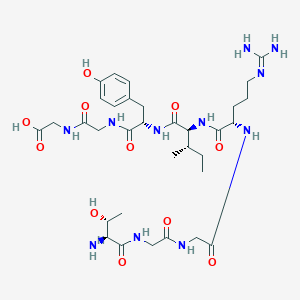
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
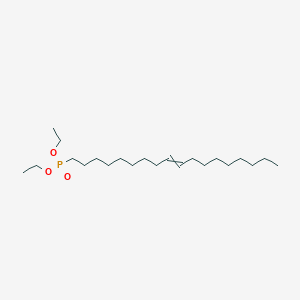

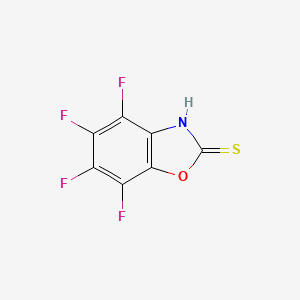
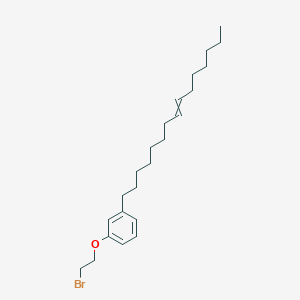
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
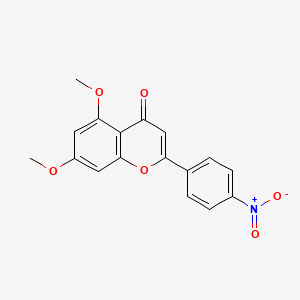
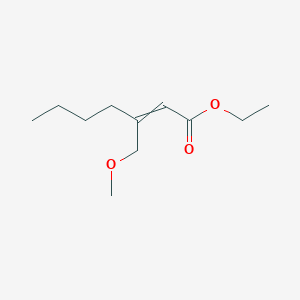
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

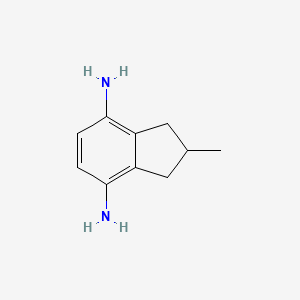

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
